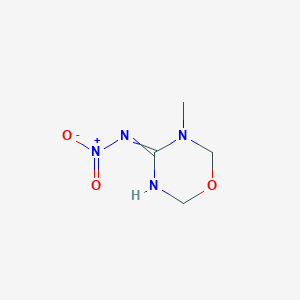
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide
Descripción
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is a chemical compound with the molecular formula C4H8N4O3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a white to off-white solid that is slightly soluble in chloroform and methanol when heated .
Propiedades
Fórmula molecular |
C4H8N4O3 |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |
InChI |
InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |
Clave InChI |
GAYLOVDFGKQKCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1COCNC1=N[N+](=O)[O-] |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves several steps. One common method is to react S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production.
Análisis De Reacciones Químicas
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It serves as an intermediate in the production of insecticides like thiamethoxam.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, it targets the nervous system of insects, leading to their paralysis and death. The compound affects the nicotinic acetylcholine receptors, disrupting normal neural transmission .
Comparación Con Compuestos Similares
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is unique due to its specific structure and properties. Similar compounds include:
Thiamethoxam: An insecticide that shares a similar oxadiazine structure.
Imidacloprid: Another insecticide with a different chemical structure but similar mode of action.
Clothianidin: A neonicotinoid insecticide with comparable applications.
These compounds are used in similar applications but differ in their chemical structures and specific properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


